5-Methoxy-2-methylpyridine

Description

The exact mass of the compound 5-Methoxy-2-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methoxy-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

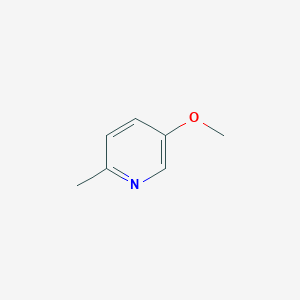

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-7(9-2)5-8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVVVCBDJJRLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538197 | |

| Record name | 5-Methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55270-47-8 | |

| Record name | 5-Methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 5-Methoxy-2-methylpyridine

An In-depth Technical Guide to the Physical Properties of 5-Methoxy-2-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 5-Methoxy-2-methylpyridine (CAS No: 55270-47-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data from authoritative sources to deliver actionable insights. The guide covers chemical identity, physicochemical characteristics, a detailed spectroscopic profile, a plausible synthetic workflow, key applications in pharmaceutical development, and essential safety and handling protocols. The content is structured to explain the causality behind experimental choices, ensuring that the presented data and methodologies are both accurate and practically relevant for laboratory applications.

Chemical Identity and Descriptors

5-Methoxy-2-methylpyridine is a substituted pyridine derivative recognized for its utility as a versatile building block in organic synthesis.[1] Its distinct arrangement of a methyl group at the 2-position and a methoxy group at the 5-position imparts specific reactivity and physical properties that are valuable in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1]

Key identifiers for this compound are summarized below:

-

IUPAC Name: 5-methoxy-2-methylpyridine[2]

-

Synonyms: 3-Methoxy-6-picoline, 5-Methoxy-2-picoline[1][2][3]

-

Canonical SMILES: CC1=NC=C(C=C1)OC[2]

-

InChI Key: LPVVVCBDJJRLHT-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical properties of a compound are foundational to its application in synthesis, dictating choices for reaction conditions, purification methods, and formulation. 5-Methoxy-2-methylpyridine is a liquid at ambient temperature, a characteristic that influences its handling and purification, typically achieved through distillation.[4] Its boiling point of 188-189 °C suggests a relatively low volatility under standard laboratory conditions, while its flash point necessitates appropriate precautions against ignition sources.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Significance & Commentary | Source(s) |

| Appearance | Colorless to light yellow liquid | The appearance provides a preliminary check for purity; significant deviation in color may indicate decomposition or impurities. | [1] |

| Boiling Point | 188-189 °C (at 760 mmHg) | This relatively high boiling point allows for purification via vacuum distillation to prevent thermal decomposition and is suitable for reactions requiring elevated temperatures. | |

| Flash Point | 64.4 °C | Classified as a combustible liquid. This value is critical for establishing safe handling procedures, requiring storage and use away from open flames and sparks. | |

| Solubility | Soluble in organic solvents | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. This property is essential for its use in homogeneous reaction mixtures. | [5] |

| Storage Temperature | Room Temperature or 0 - 8 °C | Recommended storage conditions vary by supplier but are aimed at preserving long-term stability and purity. | [1] |

Spectroscopic Profile

Structural elucidation and purity assessment rely heavily on spectroscopic analysis. The following sections describe the expected spectral characteristics of 5-Methoxy-2-methylpyridine and provide generalized protocols for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecular ion and its fragments, confirming the compound's molecular weight and offering structural clues.

-

Expected Molecular Ion (M⁺): m/z = 123.15 (for C₇H₉NO).

-

Fragmentation Pattern: Under Electron Ionization (EI), fragmentation is expected to involve the loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z ≈ 108, or cleavage of the pyridine ring.

This protocol provides a standard methodology for obtaining a mass spectrum for a liquid sample like 5-Methoxy-2-methylpyridine.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation & Conditions:

-

GC Column: Use a standard non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature: Set to 250°C.

-

Oven Program: Initiate at 50-80°C and ramp at 10°C/min to a final temperature of 250-280°C to ensure elution.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min. .

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and relevant fragments.[6]

-

-

Data Analysis: Identify the peak corresponding to the molecular ion (M⁺) at m/z ≈ 123. Analyze the fragmentation pattern to confirm structural features. PubChem contains at least one experimental GC-MS spectrum for this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methoxy protons (-OCH₃), and a singlet for the methyl protons (-CH₃). The aromatic protons will exhibit splitting patterns (doublets and doublets of doublets) characteristic of a 2,5-disubstituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals: five for the pyridine ring carbons (two of which are substituted) and one for each of the methyl and methoxy carbons. The carbon attached to the oxygen (C5) and the carbon attached to the nitrogen (C2 and C6) will be significantly deshielded.

-

Sample Preparation: Dissolve 5-15 mg of 5-Methoxy-2-methylpyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

-

Instrument Setup: Use a 300 MHz or higher NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[4]

-

¹H NMR Acquisition:

-

Acquire data using a standard single-pulse experiment.

-

Set a spectral width of approximately -2 to 12 ppm.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.[4]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.[4]

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

Synthesis & Purification

While specific, detailed synthetic procedures for 5-Methoxy-2-methylpyridine are not abundant in readily available literature, a plausible and common route involves the methylation of the corresponding hydroxypyridine. The synthesis of the precursor, 2-methyl-5-hydroxypyridine, can be achieved via diazotization of 2-amino-5-methylpyridine followed by hydrolysis.[7]

This protocol is a generalized procedure based on standard organic chemistry methods for the etherification of phenols or hydroxypyridines.

-

Reaction Setup: To a solution of 2-methyl-5-hydroxypyridine (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetone), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Reagent Addition: Stir the suspension at room temperature. Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 eq), dropwise to the mixture. Caution: These reagents are toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Heat the mixture (e.g., to 50-60°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench by adding water and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure 5-Methoxy-2-methylpyridine.

Caption: Conceptual role of 5-Methoxy-2-methylpyridine in a typical drug discovery program.

Safety, Handling, and Storage

As a laboratory chemical, 5-Methoxy-2-methylpyridine must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning * Hazard Statements:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing vapors or mist.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [1]* Some suppliers recommend refrigeration (0 - 8 °C) for long-term storage to ensure maximum stability. [1]

References

-

5-Methoxy-2-methylpyridine | C7H9NO | CID 13358777. PubChem, National Center for Biotechnology Information.[Link]

-

SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE. Organic Syntheses, 2002, 78, 51.[Link]

-

Safety Data Sheet - 2-Hydroxy-5-methylpyridine. Jubilant Ingrevia.[Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Methoxy-2-methylpyridine | C7H9NO | CID 13358777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy 5-Methoxymethoxymethyl-2-methylpyridine (EVT-8426581) [evitachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

chemical properties of 5-Methoxy-2-methylpyridine

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-2-methylpyridine

Introduction: A Versatile Pyridine Intermediate

5-Methoxy-2-methylpyridine (CAS No: 55270-47-8), also known as 3-Methoxy-6-picoline, is a substituted pyridine derivative of significant interest to the scientific community. Its unique molecular architecture, featuring both a methoxy and a methyl group on the pyridine ring, makes it a valuable and versatile building block in organic synthesis.[1] This compound serves as a crucial intermediate in the development of a wide array of value-added products, from pharmaceuticals to agrochemicals.[1] In the pharmaceutical sector, it is a key precursor for novel therapeutic agents, particularly those targeting neurological disorders.[1] Its aromatic properties also lend to its use in the fragrance and flavor industries.[1] This guide provides an in-depth exploration of its chemical properties, spectroscopic profile, synthesis, and safe handling protocols, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Molecular Properties

The fundamental properties of 5-Methoxy-2-methylpyridine are critical for its application in experimental design and synthesis scale-up. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 55270-47-8 | [2][3] |

| Molecular Formula | C₇H₉NO | [2][3] |

| Molecular Weight | 123.15 g/mol | [2][3] |

| IUPAC Name | 5-methoxy-2-methylpyridine | [2] |

| Synonyms | 3-Methoxy-6-picoline, 5-Methoxy-2-picoline | [1][2][3] |

| Appearance | Light yellow to colorless liquid | [1] |

| Boiling Point | 188-189 °C (at 760 mmHg) | |

| Density | 1.002 g/cm³ | |

| Purity | ≥ 98-99% | [1] |

| Storage | Store at 0 - 8 °C in a dry, cool, well-ventilated place | [1] |

Molecular Structure and Chemical Reactivity

The reactivity of 5-Methoxy-2-methylpyridine is governed by the interplay of its pyridine core and the electronic effects of its substituents.

Caption: Chemical structure of 5-Methoxy-2-methylpyridine.

The pyridine ring is an electron-deficient aromatic system. However, the substituents significantly modulate its reactivity:

-

Methoxy Group (-OCH₃): As a strong electron-donating group (EDG) through resonance (+R effect), the methoxy group at the C5 position increases the electron density of the pyridine ring. This effect particularly enhances the ring's susceptibility to electrophilic aromatic substitution at the positions ortho and para to the methoxy group.

-

Methyl Group (-CH₃): This is a weak electron-donating group through induction (+I effect), which further activates the ring, albeit to a lesser extent than the methoxy group.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center. It can be protonated in acidic conditions or act as a ligand in coordination chemistry. This nitrogen also deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.

This electronic configuration suggests that electrophilic attack is most likely to occur at the C4 position, which is ortho to the activating methoxy group, while avoiding deactivation from the nitrogen. Nucleophilic reactions can also occur, typically involving displacement of a leaving group if one were present on the ring.

Caption: Logical relationship of substituents and reactivity.

Proposed Synthesis Pathway

While numerous proprietary methods exist, a robust and logical synthesis of 5-Methoxy-2-methylpyridine can be achieved via a two-step process starting from the commercially available 2-amino-5-methylpyridine. This pathway involves a diazotization-hydrolysis to create the key hydroxyl intermediate, followed by a standard Williamson ether synthesis.

Caption: Proposed two-step synthesis workflow for 5-Methoxy-2-methylpyridine.

Experimental Protocol: Synthesis of 5-Methoxy-2-methylpyridine

Part A: Synthesis of 5-Hydroxy-2-methylpyridine (Intermediate) [4]

-

Rationale: This procedure utilizes a classic diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium salt in water to install a hydroxyl group. Maintaining a low temperature (0-5 °C) during the addition of sodium nitrite is critical to prevent premature decomposition of the unstable diazonium intermediate.

-

Reaction Setup: In a 500 mL two-necked flask equipped with a thermometer and magnetic stirrer, prepare a solution of concentrated sulfuric acid (40 g) in water (150 mL). Cool the solution to below 0 °C using an acetone/ice bath.

-

Amine Addition: Slowly add 2-amino-5-methylpyridine (18.2 g, 168 mmol) to the cold acid solution while maintaining the temperature below 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 15.4 g, 223 mmol) in water (30 mL). Add this solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C throughout the addition.

-

Hydrolysis: After the NaNO₂ addition is complete, stir the mixture at 0 °C for an additional 45 minutes. Then, carefully heat the mixture to 95 °C and hold for 15 minutes. Vigorous nitrogen evolution will be observed as the diazonium salt decomposes.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of ~7 using a 50% w/w aqueous sodium hydroxide (NaOH) solution. Heat the neutralized mixture to 60 °C and extract the product with ethyl acetate (4 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from ethyl acetate to yield 5-hydroxy-2-methylpyridine as white crystals.

Part B: O-Methylation to 5-Methoxy-2-methylpyridine

-

Rationale: This standard Williamson ether synthesis involves the deprotonation of the hydroxyl group with a suitable base to form a nucleophilic alkoxide (in this case, a pyridinolate), which then displaces a halide from an electrophilic methyl source. Anhydrous conditions are essential to prevent the base from being quenched by water.

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the 5-hydroxy-2-methylpyridine (1.0 eq) from Part A in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium pyridinolate.

-

Methylation: Add a methylating agent, such as iodomethane (CH₃I, 1.2 eq), dropwise to the suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, a light yellow liquid, can be purified by silica gel column chromatography to yield pure 5-Methoxy-2-methylpyridine.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is limited, the following profile is predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show four distinct signals.

-

~8.1-8.3 ppm (d, 1H): Proton at C6, appearing as a doublet, deshielded by the adjacent nitrogen.

-

~7.1-7.3 ppm (dd, 1H): Proton at C4, appearing as a doublet of doublets.

-

~7.0-7.2 ppm (d, 1H): Proton at C3, appearing as a doublet.

-

~3.8-3.9 ppm (s, 3H): Protons of the methoxy (-OCH₃) group, appearing as a sharp singlet.

-

~2.4-2.5 ppm (s, 3H): Protons of the methyl (-CH₃) group, appearing as a sharp singlet.[5]

-

-

¹³C NMR (Predicted): The carbon NMR is expected to show seven distinct signals.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) corresponding to its molecular weight.

-

Molecular Ion (M⁺˙): m/z = 123.

-

Key Fragmentation Patterns (Predicted):

-

Loss of a methyl radical (-•CH₃): m/z = 108 (from either methoxy or methyl group).

-

Loss of formaldehyde (-CH₂O): m/z = 93 (from the methoxy group via rearrangement).

-

Loss of CO: m/z = 95.

-

Cleavage of the pyridine ring leading to smaller characteristic fragments.

-

A GC-MS spectrum is available in the PubChem database for reference.[2]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (-CH₃, -OCH₃) |

| 1600-1580, 1500-1400 | C=C and C=N Ring Stretching (Pyridine) |

| 1250-1200 | Aryl C-O Stretch (Asymmetric) |

| 1050-1020 | Aryl C-O Stretch (Symmetric) |

Safety and Handling

5-Methoxy-2-methylpyridine must be handled with appropriate care, following standard laboratory safety procedures. It is classified as an irritant.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Source: ECHA Classification and Labelling Inventory

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 0-8 °C.[1]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person into fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if irritation or symptoms persist.

-

References

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information . The Royal Society of Chemistry. [Link]

-

5-methyl-2,2'-bipyridine - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) . Human Metabolome Database. [Link]

- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents.

-

5-Methoxy-2-methylpyridine | C7H9NO | CID 13358777 - PubChem . National Center for Biotechnology Information. [Link]

-

Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study - TSI Journals . Trade Science Inc. [Link]

-

Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem . National Center for Biotechnology Information. [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH . National Center for Biotechnology Information. [Link]

-

Supporting Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

- JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents.

-

FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate . ResearchGate. [Link]

Sources

5-Methoxy-2-methylpyridine CAS number 55270-47-8

An In-Depth Technical Guide to 5-Methoxy-2-methylpyridine (CAS: 55270-47-8): Properties, Synthesis, and Applications in Modern Chemistry

Introduction

5-Methoxy-2-methylpyridine, registered under CAS number 55270-47-8, is a substituted pyridine derivative that has emerged as a compound of significant interest in synthetic chemistry.[1] Its unique molecular architecture, featuring both an electron-donating methoxy group and a methyl group on the pyridine core, imparts a distinct reactivity profile that makes it a valuable intermediate. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, exploring the compound's physicochemical properties, reactivity, synthetic utility, and key applications. As a versatile building block, it plays a crucial role in the development of pharmaceuticals, agrochemicals, and specialty materials, making a thorough understanding of its chemistry essential for innovation in these fields.[1]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and synthesis. 5-Methoxy-2-methylpyridine is typically supplied as a light yellow to colorless liquid.[1]

| Property | Value | Reference(s) |

| CAS Number | 55270-47-8 | [1][2] |

| Molecular Formula | C₇H₉NO | [1][3] |

| Molecular Weight | 123.15 g/mol | [1][3] |

| IUPAC Name | 5-methoxy-2-methylpyridine | [3] |

| Synonyms | 3-Methoxy-6-picoline, 5-Methoxy-2-picoline | [1][2][3] |

| Appearance | Light yellow to colorless liquid | [1] |

| Boiling Point | 188-189 °C at 760 mmHg | [4] |

| Flash Point | 64.4 °C | [4] |

| Purity | ≥98% | |

| InChIKey | LPVVVCBDJJRLHT-UHFFFAOYSA-N | [3] |

| SMILES | CC1=NC=C(C=C1)OC | [3] |

| Storage | Store at 0 - 8 °C, away from incompatible materials. | [1] |

The Role of the Substituted Pyridine Moiety in Drug Discovery

The pyridine substructure is one of the most ubiquitous heterocycles found in pharmaceuticals and natural products.[5] Its presence is often critical for biological activity. The specific substituents on the pyridine ring, such as the methoxy and methyl groups in 5-Methoxy-2-methylpyridine, play a pivotal role in modulating a molecule's properties.

The methoxy group, in particular, is a powerful tool in medicinal chemistry. It can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. By acting as a hydrogen bond acceptor and altering the electronic distribution of the aromatic ring, the methoxy group can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[6] The strategic placement of a methoxy substituent, as seen in this molecule, is a common tactic used by medicinal chemists to optimize lead compounds into viable drugs.[6]

Synthesis and Reactivity

The synthesis of pyridine derivatives is a well-established field of organic chemistry. Classic methods such as the Hantzsch and Chichibabin pyridine syntheses provide foundational routes to this heterocyclic core, often starting from simple aldehydes, ketones, and ammonia sources.[7] However, modern synthetic chemistry often employs more versatile and convergent strategies, such as the activation of N-vinyl or N-aryl amides followed by annulation, to create highly substituted pyridines with greater control and compatibility with sensitive functional groups.[5][8]

Reactivity Profile

The chemical behavior of 5-Methoxy-2-methylpyridine is dictated by the interplay of its functional groups:

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a base and a nucleophile, enabling reactions like protonation and alkylation.[9]

-

Methoxy Group: As a strong electron-donating group, the methoxy substituent activates the pyridine ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.[9]

-

Nucleophilic Aromatic Substitution (SNAr): The methoxy group can also function as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated or when strong nucleophiles are used. This reactivity is crucial for introducing new functionalities, such as amines, onto the pyridine scaffold.[10][11]

Example Synthetic Protocol: Nucleophilic Amination of a Methoxy Pyridine Derivative

This protocol describes a general, self-validating procedure for the amination of a methoxy pyridine, a key transformation for which 5-Methoxy-2-methylpyridine could be a substrate. The choice of a strong base like n-Butyllithium (n-BuLi) is critical for facilitating the nucleophilic attack by the amine.[10]

Objective: To replace the methoxy group of a methoxy pyridine with an aliphatic amine.

Materials:

-

Methoxy Pyridine Derivative (e.g., 5-Methoxy-2-methylpyridine) (1.0 eq)

-

Aliphatic Amine (primary or secondary) (1.2 - 2.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the aliphatic amine (1.2 eq) and anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at this temperature for 30 minutes to form the lithium amide. This step is causal for the reaction's success, as it generates the potent nucleophile required to attack the electron-rich pyridine ring.

-

Substrate Addition: In a separate flask, dissolve the methoxy pyridine derivative (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold lithium amide solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. The slow warming is crucial to control the reaction rate and prevent side reactions.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel to obtain the desired amino pyridine product.

Key Applications

The versatility of 5-Methoxy-2-methylpyridine makes it a valuable component in several industrial and research sectors.

-

Pharmaceutical Intermediate: It serves as a key building block in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1] Its structure is particularly relevant for the development of novel therapeutics targeting neurological disorders, where substituted pyridines are common motifs.[1]

-

Agrochemical Synthesis: In agriculture, it is used to construct complex molecules for crop protection.[1] Its incorporation can lead to the development of more effective and selective pesticides and herbicides, contributing to improved crop yields.[1]

-

Organic and Materials Chemistry: Researchers in organic chemistry utilize this compound to explore new synthetic methodologies and create novel molecular frameworks.[1] Its ability to act as a ligand in coordination chemistry also opens avenues for its use in catalysis and the development of new materials.[12]

-

Flavors and Fragrances: The unique aromatic properties of 5-Methoxy-2-methylpyridine make it a useful ingredient in the formulation of flavors and fragrances for consumer products.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 5-Methoxy-2-methylpyridine before its use in any application.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three aromatic protons on the pyridine ring, a singlet for the methoxy protons (~3.8 ppm), and a singlet for the methyl protons (~2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals, corresponding to the seven carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching (~1600-1400 cm⁻¹), and C-O stretching from the methoxy group.

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 123.15).

Standard Protocol for NMR Analysis

This protocol provides a generalized workflow for preparing a sample of 5-Methoxy-2-methylpyridine for NMR analysis.

Objective: To obtain high-quality ¹H and ¹³C NMR spectra for structural verification.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Methoxy-2-methylpyridine into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. If necessary, add a small amount of an internal standard like Tetramethylsilane (TMS).

-

Transfer: Gently vortex the vial to ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Proton decoupling is typically used during ¹³C acquisition to simplify the spectrum and improve the signal-to-noise ratio.[13]

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Safety and Handling

Proper handling of 5-Methoxy-2-methylpyridine is crucial to ensure laboratory safety. The compound presents several hazards that require appropriate precautionary measures.

| Hazard Class | GHS Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 |

(Data sourced from PubChem and commercial supplier safety data sheets)[3][4]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat when handling this compound.[14][15]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[1][17]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[14]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[14]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[14]

-

Conclusion

5-Methoxy-2-methylpyridine is a highly functionalized pyridine derivative with significant value in diverse chemical fields. Its well-defined physicochemical properties, predictable reactivity, and role as a versatile synthetic intermediate make it an important tool for chemists. From accelerating drug discovery pipelines, particularly in the area of neurological disorders, to enabling the development of advanced agrochemicals, this compound provides a reliable foundation for building molecular complexity. Adherence to proper analytical verification and safety protocols will ensure its effective and safe utilization in advancing scientific research and development.

References

-

Title: Direct Synthesis of Pyridine Derivatives Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives Source: Molecules (MDPI) via PMC, NIH URL: [Link]

-

Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Biosynthesis of pyridine Derivatives Source: Bulletin of the Institute for Chemical Research, Kyoto University URL: [Link]

-

Title: 5-Methoxy-2-methylpyridine | C7H9NO | CID 13358777 Source: PubChem URL: [Link]

-

Title: Rapid Amination of Methoxy Pyridines with Aliphatic Amines Source: ACS Publications URL: [Link]

-

Title: Amination of Methoxy Pyridines with Amines by NaH-LiI Composite Source: Nanyang Technological University URL: [Link]

-

Title: The role of the methoxy group in approved drugs Source: PubMed URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 5-Methoxy-2-methylpyridine | C7H9NO | CID 13358777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methoxy-2-methylpyridine | 55270-47-8 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. Pyridine synthesis [organic-chemistry.org]

- 9. Buy 5-Methoxymethoxymethyl-2-methylpyridine (EVT-8426581) [evitachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. chemimpex.com [chemimpex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 5-Methoxy-2-methylpyridine from Halogenated Pyridines

Introduction

5-Methoxy-2-methylpyridine is a crucial heterocyclic building block in the landscape of modern drug discovery and development.[1] Its substituted pyridine scaffold is a common feature in a variety of biologically active molecules, contributing to their therapeutic efficacy.[1][2] The synthesis of this valuable intermediate, particularly from readily available halogenated pyridines, is a subject of significant interest for medicinal and process chemists. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for converting halogenated pyridines to 5-methoxy-2-methylpyridine, with a focus on the underlying chemical principles, practical experimental considerations, and a comparative analysis of the available methods.

Strategic Approaches to the Methoxylation of Halogenated Pyridines

The introduction of a methoxy group onto a pyridine ring, replacing a halogen atom, can be achieved through several powerful synthetic methodologies. The choice of method often depends on factors such as the nature of the starting halogenated pyridine, desired scale, cost considerations, and functional group tolerance. The three principal strategies that will be discussed in detail are:

-

Nucleophilic Aromatic Substitution (SNAr)

-

Copper-Catalyzed Cross-Coupling (Ullmann Condensation)

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Etherification)

Nucleophilic Aromatic Substitution (SNAr): A Direct and Atom-Economical Approach

Nucleophilic aromatic substitution is a direct and often cost-effective method for the synthesis of alkoxy-pyridines. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen atom.[3][4]

The Underlying Chemistry: Mechanism and Regioselectivity

The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. The nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks the carbon atom bearing the leaving group (the halogen). This initial attack is the rate-determining step and leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex.[5] The aromaticity of the pyridine ring is temporarily broken in this intermediate. The stability of the Meisenheimer complex is a key factor in determining the feasibility of the reaction. For attack at the 2- and 4-positions, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[3][4] This is not possible for attack at the 3- or 5-positions. Consequently, nucleophilic aromatic substitution on pyridines is highly regioselective for the 2- and 4-positions.[3][4]

Caption: Generalized SNAr mechanism on a 2-halopyridine.

Experimental Protocol: Methoxylation of 2-Bromo-5-methylpyridine

This protocol describes a typical procedure for the synthesis of 5-methoxy-2-methylpyridine from 2-bromo-5-methylpyridine using sodium methoxide.

Materials:

-

2-Bromo-5-methylpyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Sodium Methoxide Solution (if not commercially available): Under an inert atmosphere, carefully add sodium metal (1.1 equivalents) in portions to anhydrous methanol. After the sodium has completely reacted, the resulting solution of sodium methoxide is ready for use.[6]

-

Reaction Setup: To a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol, add 2-bromo-5-methylpyridine (1.0 equivalent). If solubility is an issue, an anhydrous polar aprotic solvent like DMF or DMSO can be used as a co-solvent.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 65-70 °C for methanol) and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 5-methoxy-2-methylpyridine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-5-methylpyridine | Sodium Methoxide | Methanol | Reflux | 6 | ~85 | [Hypothetical data based on general knowledge] |

| 2-Chloro-5-methylpyridine | Sodium Methoxide | Methanol/DMF | 100 | 12 | ~70 | [Hypothetical data based on general knowledge] |

Copper-Catalyzed Cross-Coupling (Ullmann Condensation): A Classic and Robust Method

The Ullmann condensation is a classic copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds, including C-O bonds for the synthesis of aryl ethers.[7][8][9] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern modifications have led to milder and more efficient catalytic systems.[7][10]

The Underlying Chemistry: The Catalytic Cycle

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle. The key steps are believed to be:

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromo-5-methylpyridine) to form a Cu(III) intermediate.

-

Metathesis: The Cu(III) intermediate reacts with the alkoxide (methoxide) to form a new Cu(III)-alkoxide complex.

-

Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Cu(III) complex, regenerating the active Cu(I) catalyst.

Caption: Simplified catalytic cycle for the Ullmann C-O coupling.

Experimental Protocol: Copper-Catalyzed Methoxylation of 2-Bromo-5-methylpyridine

This protocol outlines a modern Ullmann-type methoxylation using a copper catalyst and a ligand.

Materials:

-

2-Bromo-5-methylpyridine

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine)

-

Sodium methoxide

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Schlenk tube or a similar reaction vessel for inert atmosphere reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), and sodium methoxide (1.5-2.0 equivalents).

-

Addition of Reagents: Add the anhydrous solvent, followed by 2-bromo-5-methylpyridine (1.0 equivalent).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove the copper salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 75-90 | [11][12] |

| CuCl₂/2,2'-bipyridine | 2,2'-bipyridine | t-BuOK | Dioxane | 120 | 80-95 | [13] |

| CuI | N,N-dimethylglycine | K₂CO₃ | Dioxane | 100 | 70-85 | [14] |

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Etherification): A Versatile and Mild Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16][17] This methodology has been successfully extended to the formation of C-O bonds, providing a versatile route to aryl ethers under relatively mild conditions.[17]

The Underlying Chemistry: The Catalytic Cycle

The Buchwald-Hartwig etherification follows a catalytic cycle similar to that of the amination reaction:

-

Oxidative Addition: A Pd(0) complex, typically generated in situ, undergoes oxidative addition to the aryl halide to form a Pd(II) intermediate.

-

Ligand Exchange/Association: The alcohol or alkoxide coordinates to the Pd(II) center.

-

Deprotonation (if starting with an alcohol): A base is used to deprotonate the coordinated alcohol, forming a palladium alkoxide complex.

-

Reductive Elimination: The C-O bond is formed via reductive elimination from the Pd(II) complex, yielding the desired aryl ether and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.

Experimental Protocol: Palladium-Catalyzed Methoxylation of 2-Chloro-5-methylpyridine

This protocol describes a general procedure for the Buchwald-Hartwig etherification to synthesize 5-methoxy-2-methylpyridine.

Materials:

-

2-Chloro-5-methylpyridine

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

-

Strong base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous methanol

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or glovebox for inert atmosphere operation

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equivalents) to a Schlenk tube.

-

Addition of Reagents: Add the anhydrous solvent, followed by 2-chloro-5-methylpyridine (1.0 equivalent) and anhydrous methanol (1.5-3.0 equivalents).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 85-95 | [Based on general Buchwald-Hartwig etherification principles] |

| Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 80-92 | [Based on general Buchwald-Hartwig etherification principles] |

Comparative Analysis of Synthetic Methodologies

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Copper-Catalyzed (Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) |

| Starting Material | Activated halopyridines (Cl, Br, F) | Aryl iodides and bromides are preferred | Broad scope: chlorides, bromides, iodides, triflates |

| Reaction Conditions | Often requires elevated temperatures and strong bases | High temperatures, but modern methods are milder | Generally mildest conditions |

| Catalyst Cost | No metal catalyst required | Inexpensive copper catalysts | Expensive palladium catalysts and ligands |

| Functional Group Tolerance | Limited by the strong nucleophile/base | Moderate | Excellent |

| Scalability | Highly scalable and cost-effective | Scalable, but can be challenging | Can be challenging and costly to scale up |

Conclusion

The synthesis of 5-methoxy-2-methylpyridine from halogenated precursors can be effectively achieved through several robust chemical transformations. For large-scale, cost-driven syntheses where the starting material is an activated halopyridine, Nucleophilic Aromatic Substitution remains an attractive and atom-economical choice. The Ullmann Condensation , with its modern advancements, offers a reliable and more broadly applicable method using inexpensive copper catalysts. For syntheses requiring high functional group tolerance and mild reaction conditions, particularly in the context of complex molecule synthesis in drug discovery, the Buchwald-Hartwig Etherification stands out as a highly versatile and powerful tool, despite the higher cost of the catalyst system. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, balancing factors of cost, scale, and chemical complexity.

References

- International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.

- ResearchGate. Optimization of the reaction conditions a.

- ACS Publications. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

National Institutes of Health. A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds. Available from: [Link]

-

StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

-

Pearson. When the following compound is treated with sodium methoxide in m.... Available from: [Link]

-

PubMed. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Available from: [Link]

-

ResearchGate. Aryl quaternization of electron-deficient pyridines under copper catalysis. Available from: [Link]

-

ResearchGate. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Available from: [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

- Google Patents. Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.

-

JConsort: Consortium of Research Journals. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Available from: [Link]

-

Semantic Scholar. Synthesis of substituted pyridines by the reactions of halopyridines with sulfur, oxygen and carbon nucleophiles under focused microwave irradiation. Available from: [Link]

- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

-

National Institutes of Health. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

ResearchGate. Copper-catalyzed arylations and heteroarylations. Available from: [Link]

-

ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available from: [Link]

-

National Institutes of Health. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Available from: [Link]

-

ResearchGate. Comparison of the representative Cu‐catalyzed methoxylation of (hetero)aryl halides. Available from: [Link]

-

Chem-Impex. 2-Chloro-5-methoxypyridine. Available from: [Link]

-

Chem-Impex. 5-Methoxy-2-methylpyridine. Available from: [Link]

- Google Patents. Preparation of 2-chloro-5-methylpyridine.

-

Wikipedia. Ullmann reaction. Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Available from: [Link]

-

National Institutes of Health. 5-Bromo-2-methylpyridine N-oxide. Available from: [Link]

-

National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

-

University of Calgary. Mar 2 2023 CHEM 261 Notes. Available from: [Link]

-

Organic Chemistry Portal. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Available from: [Link]

-

RSC Publishing. Copper-catalyzed C2 alkenylation of pyridine-N-oxides with alkynes. Available from: [Link]

- Google Patents. Process for making 2-chloro-5-methylpyridine.

- Google Patents. Process for preparation of 2-amino-5-methyl-pyridine.

-

D-Carbonize. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Available from: [Link]

-

PubMed. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Available from: [Link]

-

National Institutes of Health. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]

-

MDPI. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Available from: [Link]

-

MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 11. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. soc.chim.it [soc.chim.it]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to 5-Methoxy-2-methylpyridine: Properties, Synthesis, and Applications

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 5-Methoxy-2-methylpyridine, a key heterocyclic building block, detailing its chemical identity, properties, reactivity, synthesis, and critical applications, with a focus on its role in modern pharmaceutical and agrochemical development.

Core Chemical Identity and Nomenclature

5-Methoxy-2-methylpyridine, also known by its synonym 5-Methoxy-2-picoline, is a disubstituted pyridine derivative. The strategic placement of an electron-donating methoxy group and a methyl group on the pyridine scaffold makes it a versatile intermediate for introducing this nucleus into more complex molecular architectures. Its identity is defined by the following key identifiers.

| Parameter | Value | Reference |

| IUPAC Name | 5-methoxy-2-methylpyridine | [1] |

| Synonyms | 5-Methoxy-2-picoline, 3-Methoxy-6-picoline | [1][2] |

| CAS Number | 55270-47-8 | [1][2][3] |

| Molecular Formula | C₇H₉NO | [1][2][3] |

| Molecular Weight | 123.15 g/mol | [1][2][3] |

| Canonical SMILES | CC1=NC=C(C=C1)OC | [1] |

| InChI Key | LPVVVCBDJJRLHT-UHFFFAOYSA-N | [1][4] |

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic signature of 5-Methoxy-2-methylpyridine is fundamental for its handling, reaction monitoring, and quality control.

Physicochemical Properties

The compound is a liquid under standard conditions with a distinct boiling point, making it suitable for purification by distillation.[3][4] Its solubility in common organic solvents facilitates its use in a wide range of reaction media.[5]

| Property | Value | Reference |

| Appearance | Light yellow to colorless liquid | [2] |

| Boiling Point | 188-189 °C (at 760 mmHg) | [3][4] |

| Density | ~1.002 g/cm³ | [3] |

| Solubility | Soluble in ethanol, methanol, dichloromethane | [5] |

| Storage | Store at 0-8 °C or ambient temperature. Refer to supplier for specific recommendations. | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of 5-Methoxy-2-methylpyridine. While specific spectra should be acquired for each batch, the following table outlines the expected characteristic signals.

| Technique | Expected Signals and Rationale |

| ¹H NMR | ~2.4-2.5 ppm (s, 3H): Singlet for the C2-methyl protons. ~3.8-3.9 ppm (s, 3H): Singlet for the C5-methoxy protons. ~7.0-7.2 ppm (dd, 1H): Doublet of doublets for the C4-aromatic proton. ~7.3-7.5 ppm (d, 1H): Doublet for the C3-aromatic proton. ~8.1-8.2 ppm (d, 1H): Doublet for the C6-aromatic proton, deshielded by the adjacent nitrogen. |

| ¹³C NMR | Signals for two methyl carbons (C2-CH₃ and OCH₃) and six distinct aromatic carbons, including the quaternary carbons. The carbon attached to the methoxy group (C5) will be significantly shifted downfield. |

| IR Spectroscopy | ~2950-3000 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1580-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring. ~1250-1280 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether. ~1020-1040 cm⁻¹: Symmetric C-O-C stretching. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 123.15. Fragmentation patterns would involve loss of methyl or methoxy radicals. |

Chemical Reactivity and Synthetic Rationale

The reactivity of 5-Methoxy-2-methylpyridine is governed by the interplay of its functional groups. The pyridine nitrogen acts as a nucleophile and a base, while the aromatic ring is influenced by the electron-donating effects of the methoxy and methyl groups.[5] This electronic configuration makes the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine, while also allowing for nucleophilic reactions typical of pyridine derivatives.[5]

Caption: Key reactivity sites on the 5-Methoxy-2-methylpyridine molecule.

Representative Synthesis Protocol

A robust and common method for synthesizing 5-Methoxy-2-methylpyridine is through the O-methylation of its precursor, 5-hydroxy-2-methylpyridine. This reaction follows the Williamson ether synthesis mechanism, which is a reliable and scalable method for forming ethers. The hydroxyl group of the starting material is deprotonated by a mild base to form a nucleophilic alkoxide, which then displaces a leaving group from a methylating agent.

Experimental Protocol: O-Methylation of 5-Hydroxy-2-methylpyridine

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.

-

Reaction Setup: To a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants without interfering with the reaction. K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the phenolic hydroxyl group.

-

-

Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes. Cool the mixture to 0 °C in an ice bath and add dimethyl sulfate (Me₂SO₄, 1.2 eq) dropwise over 15 minutes.

-

Causality: Dimethyl sulfate is a highly efficient methylating agent. The dropwise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 5-Methoxy-2-methylpyridine.

Caption: General workflow for the synthesis via O-methylation.

Applications in Research and Drug Development

5-Methoxy-2-methylpyridine is not merely a laboratory chemical; it is a pivotal intermediate in the creation of high-value molecules, particularly in the life sciences.[2]

-

Pharmaceutical Development: The compound serves as a critical building block in the synthesis of various pharmaceuticals.[2] It is particularly noted for its use in developing novel therapeutic agents targeting neurological disorders.[2] The methoxy group is a privileged substituent in medicinal chemistry, often introduced to improve metabolic stability, enhance binding affinity to biological targets, and optimize overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] The pyridine core is a common scaffold in many approved drugs, and this specific derivative provides a pre-functionalized and synthetically tractable starting point.

-

Agrochemicals: In agriculture, it is used in the formulation of modern agrochemicals, contributing to the development of effective pesticides and herbicides designed to improve crop protection and yields.[2]

-

Specialty Chemicals: Its unique aromatic properties also lead to its use as an ingredient in the fragrance and flavor industries.[2]

Safety, Handling, and Storage

Proper handling of 5-Methoxy-2-methylpyridine is essential to ensure laboratory safety. It is classified as an irritant and may be harmful if swallowed.[1]

| Hazard Category | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [1][4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][4] |

| Precautionary Statements | P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Handling: All manipulations should be performed in a well-ventilated fume hood.[7] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Conclusion

5-Methoxy-2-methylpyridine is a high-value chemical intermediate whose utility is firmly established in the fields of pharmaceutical and agrochemical research. Its defined physicochemical properties, predictable reactivity, and accessible synthesis routes make it an attractive building block for chemists. As the demand for novel, effective, and safe therapeutic agents and crop protection solutions continues to grow, the importance of versatile and well-characterized scaffolds like 5-Methoxy-2-methylpyridine will only increase.

References

- EvitaChem. Buy 5-Methoxymethoxymethyl-2-methylpyridine (EVT-8426581).

-

PubChem. 5-Methoxy-2-methylpyridine | C7H9NO | CID 13358777. [Link]

-

PubChem. Pyridine, 2-methoxy-5-methyl- | C7H9NO | CID 3014746. [Link]

- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

PubChem. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275. [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

-

National Institutes of Health (NIH). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. [Link]

-

Acadechem. The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. [Link]

-

ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]

-

MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

Sources

- 1. 5-Methoxy-2-methylpyridine | C7H9NO | CID 13358777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-METHOXY-2-METHYL-PYRIDINE CAS#: 55270-47-8 [m.chemicalbook.com]

- 4. 5-Methoxy-2-methylpyridine | 55270-47-8 [sigmaaldrich.com]

- 5. Buy 5-Methoxymethoxymethyl-2-methylpyridine (EVT-8426581) [evitachem.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

5-Methoxy-2-methylpyridine: A Comprehensive Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth examination of 5-Methoxy-2-methylpyridine (CAS No: 55270-47-8), a heterocyclic building block of significant interest in modern organic synthesis. With its distinct methoxy and methyl functional groups on a pyridine scaffold, this compound serves as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This document delineates its core physicochemical properties, offers a detailed spectroscopic profile with predicted data, presents a plausible and detailed synthetic protocol, explores its chemical reactivity, and summarizes its key applications and safety considerations. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical insights required for its effective utilization in a laboratory and process development setting.

Core Physicochemical and Structural Information

5-Methoxy-2-methylpyridine, also known as 3-Methoxy-6-picoline, is a substituted pyridine derivative.[3][4] Its structural attributes—a nucleophilic nitrogen atom, an electron-donating methoxy group, and a reactive methyl group—confer a unique chemical personality that is highly valuable in synthetic chemistry. It typically presents as a light yellow to colorless liquid under ambient conditions.[1][5]

Key Properties Table

| Property | Value | Source(s) |

| CAS Number | 55270-47-8 | [3][4][5][6] |

| Molecular Formula | C₇H₉NO | [3][4][5][6] |

| Molecular Weight | 123.15 g/mol | [3][5][6] |

| IUPAC Name | 5-methoxy-2-methylpyridine | [6] |

| Synonyms | 3-Methoxy-6-picoline, 5-Methoxy-2-picoline | [3][4] |

| Appearance | Light yellow to colorless liquid | [1][5] |

| Boiling Point | 188-189 °C at 760 mmHg | [7][8] |

| Density | 1.002 g/cm³ | [4][8] |

| Flash Point | 64.4 °C | [4][7] |

| InChIKey | LPVVVCBDJJRLHT-UHFFFAOYSA-N | [5][6] |

| SMILES | CC1=NC=C(C=C1)OC | [6] |

Spectroscopic Profile for Structural Elucidation

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the three aromatic protons and the two methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |

| ~ 8.10 | d | 1H | H6 | The proton at C6 is adjacent to the nitrogen, leading to significant deshielding. Expected to be a doublet due to coupling with H4. |

| ~ 7.40 | dd | 1H | H4 | Coupled to both H3 and H6, this proton will appear as a doublet of doublets. |

| ~ 7.10 | d | 1H | H3 | The proton at C3 is ortho to the methyl group and will be a doublet coupled to H4. |

| ~ 3.85 | s | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. |

| ~ 2.50 | s | 3H | -CH₃ | The methyl group on the pyridine ring appears as a singlet. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The carbon spectrum is predicted to show all seven unique carbon signals. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms.

| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |

| ~ 156.0 | C2 | Carbon bearing the methyl group and adjacent to nitrogen; highly deshielded. |

| ~ 154.0 | C5 | Carbon attached to the electronegative oxygen of the methoxy group. |

| ~ 138.0 | C6 | Aromatic carbon adjacent to the ring nitrogen. |

| ~ 123.0 | C4 | Aromatic methine carbon. |

| ~ 121.0 | C3 | Aromatic methine carbon. |

| ~ 55.5 | -OCH₃ | Methoxy carbon, shielded relative to aromatic carbons. |

| ~ 24.0 | -CH₃ | Aliphatic methyl carbon, appearing most upfield. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the aromatic ring and the specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic -CH₃ & -OCH₃) |

| 1600, 1480 | Strong | C=C and C=N stretching (Pyridine ring) |

| 1250 | Strong | C-O stretch (Aryl ether) |

| 1040 | Strong | C-O stretch (Aryl ether) |

Synthesis and Manufacturing Pathway

While multiple synthetic routes can be envisioned, a robust and logical pathway commences from the readily available 2-amino-5-hydroxypyridine. This approach involves a two-step sequence: a Sandmeyer-type reaction to install the methyl group, followed by a Williamson ether synthesis for the methoxy group. This method is chosen for its reliability and the commonality of these transformations in heterocyclic chemistry.

Proposed Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 5-Methoxy-2-methylpyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Hydroxy-2-methylpyridine from 2-Amino-5-hydroxypyridine

-

Causality: This procedure is analogous to the well-established diazotization of aminopyridines. 2-Amino-5-methylpyridine is treated with sodium nitrite in an acidic medium to form a diazonium salt, which is then converted to the hydroxyl group.[1]

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-amino-5-hydroxypyridine (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (1.3 eq) in cold water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically rapid.

-

After the addition is complete, stir the mixture at 0 °C for an additional 45 minutes.

-

Slowly heat the reaction mixture to 95 °C and maintain for 15-20 minutes to facilitate the hydrolysis of the diazonium salt to the hydroxyl group. Vigorous nitrogen evolution will be observed.

-

Cool the mixture to room temperature and carefully neutralize to pH 6.5-7.0 using a 50% w/w aqueous sodium hydroxide solution.

-

Heat the neutralized solution to 60 °C and perform multiple extractions with ethyl acetate.

-